1-(2-Bromoethyl)-2,3-dimethoxybenzene
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Overview
Description
1-(2-Bromoethyl)-2,3-dimethoxybenzene is an organic compound belonging to the class of aryl bromides It consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions and a bromoethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or aldehydes.
Reduction: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromoethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2,3-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The methoxy groups on the benzene ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-methoxybenzene: Similar structure but with only one methoxy group.
1-(2-Bromoethyl)-2,4-dimethoxybenzene: Similar structure with methoxy groups at different positions.
1-(2-Bromoethyl)-3,4-dimethoxybenzene: Similar structure with methoxy groups at adjacent positions.
Uniqueness: 1-(2-Bromoethyl)-2,3-dimethoxybenzene is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with other molecules. This compound’s unique structure allows for selective modifications and applications in various fields, making it a valuable tool in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H13BrO2 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
NWSLSJAUJUFWCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCBr |
Origin of Product |
United States |
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